Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate
CAS No.: 1253527-84-2
Cat. No.: VC11723368
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1253527-84-2 |
---|---|
Molecular Formula | C16H30N2O4 |
Molecular Weight | 314.42 g/mol |
IUPAC Name | ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methylamino]acetate |
Standard InChI | InChI=1S/C16H30N2O4/c1-5-21-13(19)11-17-12-16(9-7-6-8-10-16)18-14(20)22-15(2,3)4/h17H,5-12H2,1-4H3,(H,18,20) |
Standard InChI Key | WMLVCAHALABTGN-UHFFFAOYSA-N |
SMILES | CCOC(=O)CNCC1(CCCCC1)NC(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)CNCC1(CCCCC1)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a cyclohexane ring substituted at the 1-position with a Boc-protected aminomethyl group and an ethyl ester-linked acetamide moiety. The Boc group ((C₄H₉O)COO-) acts as a temporary protecting group for the amine, preventing undesired reactions during synthetic processes. The ethyl ester (CH₃CH₂OCO-) enhances the compound’s solubility in organic solvents, facilitating its use in multi-step syntheses .
Molecular Formula and Weight
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Molecular Formula: C₁₅H₂₇N₂O₄
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Molecular Weight: 299.39 g/mol
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IUPAC Name: Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate
Physicochemical Properties
Data from structurally analogous compounds provide insights into its expected properties :
Property | Value |
---|---|
Density | ~1.08–1.12 g/cm³ |
Boiling Point | ~320–330°C (predicted) |
Solubility | Soluble in DCM, THF, DMF; insoluble in water |
Storage Conditions | 2–8°C under inert atmosphere |
The Boc group’s acid-labile nature necessitates careful handling under acidic conditions to avoid premature deprotection.
Synthetic Pathways
Laboratory-Scale Synthesis
The synthesis typically involves sequential protection and coupling reactions:
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Cyclohexylamine Protection:
Cyclohexylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form 1-(tert-butoxycarbonylamino)cyclohexanemethylamine. -
Amide Formation:
The protected amine undergoes nucleophilic acyl substitution with ethyl bromoacetate, yielding the target compound.
Key Reaction Conditions:
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Temperature: 0–25°C
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Catalysts: 4-Dimethylaminopyridine (DMAP)
Industrial Production
Industrial methods prioritize scalability and cost-efficiency:
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Continuous Flow Reactors: Enhance reaction control and yield consistency.
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Catalytic Hydrogenation: Reduces side products in intermediate steps.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s primary application lies in peptide synthesis, where it acts as a Boc-protected building block. For example, it is used to introduce cyclohexylalanine analogs into peptide chains, modulating their pharmacokinetic properties.
Analog Structure | Activity | EC₅₀/IC₅₀ |
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Cyclohexyl-Boc-amines | Protease Inhibition | 10–50 μM |
Ethyl ester derivatives | Membrane Permeability Enhancer | N/A |
These analogs demonstrate potential in anticancer and neuroprotective drug development.
Mechanistic Insights
Protection-Deprotection Dynamics
The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling controlled exposure of the amine group for subsequent reactions. This property is exploited in solid-phase peptide synthesis (SPPS) to construct complex oligomers .
Stability and Reactivity
Comparative studies highlight the compound’s advantages over alternatives:
Property | Ethyl 2-{[...]amino}acetate | Benzyl-Protected Analogs |
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Acid Stability | Moderate | Low |
Solubility in THF | High | Moderate |
Deprotection Efficiency | >95% | 80–90% |
The cyclohexyl group’s conformational rigidity enhances steric shielding, reducing unintended side reactions.
Research Frontiers and Challenges
Innovations in Catalysis
Recent advances focus on asymmetric catalysis to produce enantiomerically pure variants. For instance, palladium-catalyzed C–H activation achieves >90% enantiomeric excess (ee), critical for chiral drug synthesis.
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